molecular formula C11H7N3 B156175 [2,2'-Bipyridine]-5-carbonitrile CAS No. 1802-28-4

[2,2'-Bipyridine]-5-carbonitrile

Cat. No.: B156175
CAS No.: 1802-28-4
M. Wt: 181.19 g/mol
InChI Key: PXIRMJXGWBMBHR-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-5-carbonitrile is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected at the 2-position, with a cyano group attached to the 5-position of one of the pyridine rings. This compound is of significant interest due to its versatile applications in coordination chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc bromide and 2-bromopyridine derivatives in the presence of a palladium catalyst. This reaction is often enhanced by microwave irradiation, significantly reducing reaction time .

Another method involves the Stille coupling, where 2-pyridyl stannane reacts with 2-bromopyridine derivatives under palladium catalysis. This method, however, requires longer reaction times and higher temperatures .

Industrial Production Methods

Industrial production of [2,2’-Bipyridine]-5-carbonitrile often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous and heterogeneous catalysts in these reactors allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bipyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Bipyridine N-oxides.

    Reduction: [2,2’-Bipyridine]-5-amine.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-5-carbonitrile primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bipyridine]-5-carbonitrile is unique due to the presence of the cyano group, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and materials .

Properties

IUPAC Name

6-pyridin-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIRMJXGWBMBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462241
Record name [2,2'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-28-4
Record name [2,2'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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